1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride
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Overview
Description
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H16ClN3O4S and a molecular weight of 321.78 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Scientific Research Applications
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the production
Properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)sulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c1-9-2-3-10(14(15)16)8-11(9)19(17,18)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOMPYHOBALVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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